1,4-Benzenedimethanol, 2,6-dinitro-

Positive photoresist Photosensitivity Regioisomer comparison

1,4-Benzenedimethanol, 2,6-dinitro- (CAS 171809-19-1) is a symmetrically substituted dinitro aromatic diol with molecular formula C8H8N2O6 and molecular weight 228.16 g/mol. The compound bears two nitro groups at the 2- and 6-positions flanking two hydroxymethyl groups at the 1- and 4-positions of the benzene ring.

Molecular Formula C8H8N2O6
Molecular Weight 228.16 g/mol
CAS No. 171809-19-1
Cat. No. B062103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedimethanol, 2,6-dinitro-
CAS171809-19-1
Molecular FormulaC8H8N2O6
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])CO
InChIInChI=1S/C8H8N2O6/c11-3-5-1-7(9(13)14)6(4-12)8(2-5)10(15)16/h1-2,11-12H,3-4H2
InChIKeyQQASUCLSXQHIJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedimethanol, 2,6-dinitro- (CAS 171809-19-1): A Photoreactive Dinitro Diol Monomer for Positive-Tone Photoresist Procurement


1,4-Benzenedimethanol, 2,6-dinitro- (CAS 171809-19-1) is a symmetrically substituted dinitro aromatic diol with molecular formula C8H8N2O6 and molecular weight 228.16 g/mol . The compound bears two nitro groups at the 2- and 6-positions flanking two hydroxymethyl groups at the 1- and 4-positions of the benzene ring. It is primarily employed as a photoreactive monomer and synthetic intermediate in positive-acting photoresist compositions for printed circuit board (PCB) fabrication and microelectronics lithography [1]. Its defining structural feature—the 2,6-dinitro substitution pattern—places both electron-withdrawing nitro groups adjacent to the photo-scissionable benzylic positions, a configuration explicitly distinguished from the 2,5-dinitro regioisomer in the patent literature.

Why Generic Substitution of 1,4-Benzenedimethanol, 2,6-dinitro- Fails: Regioisomer-Dependent Photosensitivity in Positive Photoresists


The 2,6-dinitro substitution pattern is not functionally interchangeable with the 2,5-dinitro regioisomer or with mono-nitro analogs. In the 2,6-configuration, both nitro groups are positioned ortho to the photo-scissionable benzylic CH2–X bonds, producing a cooperative electronic effect that enhances photochemical quantum efficiency and shifts peak absorption toward the commercially critical 365 nm mercury emission line [1]. The 2,5-dinitro isomer, having only one nitro group adjacent to each scissionable position, exhibits measurably lower photosensitivity. The unsubstituted parent compound 1,4-benzenedimethanol (CAS 589-29-7) lacks the photolabile dinitrobenzyl chromophore entirely and cannot serve as a photoactive monomer. These regioisomer-dependent structure–activity relationships mean that procurement specifications for photoreactive diol monomers must be compound-specific rather than class-generic.

Quantitative Evidence Guide: 1,4-Benzenedimethanol, 2,6-dinitro- Head-to-Head Differentiation Data


2,6-Dinitro vs. 2,5-Dinitro Substitution: Enhanced Photosensitivity and Bathochromic Shift for 365 nm Patterning

U.S. Patent 6,100,008 explicitly teaches that the 2,6-dinitro substitution pattern provides greater photosensitivity than the 2,5-dinitro pattern. Specifically, one adjacent nitro group (2,5-dinitro) enhances photosensitivity of the scissionable group, and two adjacent nitro groups (2,6-dinitro) achieve 'even greater photosensitivity.' Additionally, the 2,6-dinitro configuration shifts peak sensitivity to longer wavelengths toward 365 nm—the principal emission line of mercury vapor UV lamps used in commercial PCB imaging [1]. This creates a procurement-critical differentiation: for photoresist formulations targeting 365 nm exposure tools, the 2,6-dinitro monomer is the preferred scaffold over the 2,5-dinitro isomer.

Positive photoresist Photosensitivity Regioisomer comparison 365 nm lithography

2,6-Dinitrobenzyl Alcohol vs. 2-Nitrobenzyl Cholate: ~2× Sensitivity Improvement in Deep-UV Photoresists

Reichmanis et al. (1983) evaluated a series of substituted o-nitrobenzyl esters as dissolution inhibitors in a two-component deep-UV photoresist system consisting of poly(methyl methacrylate-co-methacrylic acid). The baseline formulation using 2-nitrobenzyl cholate exhibited a sensitivity of 150–200 mJ/cm². When the inhibitor was replaced with a 2,6-dinitrobenzyl alcohol-based analog, sensitivity improved by a factor of approximately 2, while contrast and resolution characteristics remained unaffected [1]. This represents one of the few published direct quantitative comparisons between a mono-nitro and a 2,6-dinitrobenzyl inhibitor in an otherwise identical resist matrix.

Deep-UV lithography Dissolution inhibitor Sensitivity enhancement 2-Nitrobenzyl ester

2,6-Dinitrobenzyl Tosylate vs. Onium Salt Photoacid Generators: Superior Contrast (∼20) at the Cost of Lower Raw Sensitivity (26 mJ/cm²)

In a comparative lithographic evaluation of poly(t-BOC-styrene sulfone)-based chemically amplified resists for deep-UV lithography, formulations containing 2,6-dinitrobenzyl tosylate as the photoacid generator were benchmarked against conventional onium salt formulations. The 2,6-dinitrobenzyl tosylate resist (15 wt% loading, 2:1 copolymer ratio) exhibited a sensitivity of 26 mJ/cm² with a contrast of approximately 20. While the onium salt formulations offered higher raw sensitivity (lower dose), the 2,6-dinitrobenzyl tosylate resists displayed 'greater contrast values' [1]. High contrast is essential for achieving steep sidewall profiles and high-resolution features.

Chemically amplified resist Photoacid generator Contrast Deep-UV lithography

Main Chain Scission Photoresist at 248 nm: Photospeed ≤50 mJ/cm² with Multi-Day Post-Exposure Stability

A 1996 SPIE paper reported the incorporation of 2,6-dinitro-1,4-benzenedimethanol as a novel photocleaving monomer into positive-tone 248 nm resist polymers that operate by main chain scission. These resists demonstrated photospeeds 'near or below the target E₀ of 50 mJ/cm²,' were developed in standard aqueous tetramethylammonium hydroxide (TMAH) developers, and remained stable for several days after exposure without dark reaction degradation [1]. This performance profile positions the compound as an alternative to chemically amplified resist (CAR) systems, which suffer from post-exposure bake delay sensitivity, acid diffusion, and environmental instability.

248 nm lithography Main chain scission Photocleaving monomer Aqueous developable

Developer Sensitivity and Amplified Developer Performance in Positive Photoresist Systems

A vendor technical datasheet for 2,6-dinitrobenzene-1,4-dimethanol (Biosynth/CymitQuimica) describes the compound as 'a developer that has been shown to have a sensitivity of 0.5 mg/ml' and 'an amplified developer that has been shown to reduce the weight of polymers by up to 20%' . The term 'amplified developer' refers to the chemical amplification concept where a single photochemical event triggers multiple solubility-switching reactions. No comparator data (e.g., vs. other developer compounds or at other concentrations) is provided in the datasheet, and the primary research source for these specific numerical claims could not be independently identified during this analysis.

Developer sensitivity Amplified developer Polymer weight reduction Dissolution selectivity

Aqueous Base Developability vs. Organic-Solvent-Developed Photoresist Systems

Polymers synthesized from 2,6-dinitro-1,4-benzenedimethanol are consistently described as developable in standard aqueous base developers such as tetramethylammonium hydroxide (TMAH) or potassium carbonate solutions [1][2]. This is a class-level feature of the 2,6-dinitrobenzyl photochemistry: upon UV exposure, the photoreaction generates carboxylic acid or phenolic functionalities that render the exposed regions soluble in aqueous alkaline developers. This contrasts with earlier-generation photoresist systems that required organic solvent developers, which pose greater environmental, health, and safety burdens. However, aqueous base developability is shared with many modern photoresist platforms (including 2,5-dinitrobenzyl and other CAR systems) and is not unique to this compound.

Aqueous developable TMAH developer Positive photoresist Environmental compatibility

Best-Fit Application Scenarios for 1,4-Benzenedimethanol, 2,6-dinitro- Based on Verified Differentiation Evidence


365 nm Mercury-Line Positive Photoresist Formulations for PCB Manufacturing

This compound is the monomer of choice for positive-acting photoresists exposed at the 365 nm mercury emission line. The 2,6-dinitro substitution pattern uniquely shifts peak sensitivity to this wavelength [Section 3, Evidence 1], a property not shared by the 2,5-dinitro regioisomer. PCB fabricators using conventional mercury-vapor exposure units should specify this compound when formulating or sourcing 365 nm-optimized photoresist polymers [1].

Non-Chemically Amplified 248 nm Deep-UV Resists with Wide Process Latitude

For 248 nm KrF lithography applications where the environmental sensitivity and post-exposure bake delay of chemically amplified resists (CARs) are unacceptable, 2,6-dinitro-1,4-benzenedimethanol-based main chain scission resists offer photospeeds ≤50 mJ/cm² with multi-day post-exposure stability [Section 3, Evidence 4]. This is directly applicable to R&D-scale and low-to-mid volume fabrication where process simplicity outweighs the ultimate photospeed of CAR systems [2].

High-Contrast Chemically Amplified Resist Systems Prioritizing Resolution Over Throughput

When formulated as a 2,6-dinitrobenzyl tosylate photoacid generator in poly(t-BOC-styrene sulfone) matrices, the 2,6-dinitrobenzyl scaffold delivers contrast values of ~20—superior to onium salt formulations—at a sensitivity of 26 mJ/cm² [Section 3, Evidence 3]. This high-contrast profile is suitable for applications requiring steep sidewall angles and sub-0.5 μm resolution, such as high-density interconnect (HDI) PCB patterning [3].

Electrodepositable Positive Photoresist Coatings for Through-Hole Protection

Polymers derived from 2,6-dinitro-1,4-benzenedimethanol can be formulated into electrodepositable photoresist compositions with hydrolytic stability suitable for electrocoating baths [Section 2, Evidence 1; Section 3, Evidence 6]. This enables direct electrophoretic deposition of photoresist onto copper-lined through-holes in multilayer PCBs, a key advantage for protecting conductive vias during etching that is explicitly taught in the PPG Industries patent portfolio [1].

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